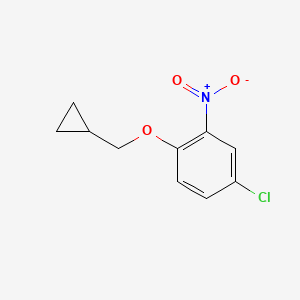![molecular formula C7H7Cl2N3 B1430105 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine CAS No. 1260669-81-5](/img/structure/B1430105.png)
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is an organic compound . It is a solid substance that appears as colorless to pale yellow crystals . It can be used as a catalyst in organic synthesis and as a raw material for the synthesis of nitrogen heterocyclic compounds .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be achieved through various routes. One common method involves the reaction of 3,4-dichloropyridine and 2,3-dichloropyridine to generate an intermediate, which then reacts with acetone ester to produce the target product . Another method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is C7H7Cl2N3. It has an average mass of 204.057 Da and a monoisotopic mass of 203.001709 Da .Physical And Chemical Properties Analysis
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a solid substance that appears as colorless to pale yellow crystals . It has a molecular weight of 204.06 .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine serves as a critical intermediate in the synthesis of various heterocyclic compounds. Researchers have developed innovative synthetic methodologies to create structurally complex molecules from this compound, leveraging its reactivity to construct diverse chemical architectures. For instance, it has been used as a starting material in multi-step syntheses to generate tetrahydropteroic acid derivatives, highlighting its importance in the exploration of new chemical entities (Elattar & Mert, 2016). Additionally, its crystal structure has been determined, providing insights into its molecular conformation and potential interactions in further chemical reactions (Akkurt et al., 2015).
Biological Applications and Antimicrobial Activity
Beyond its utility in organic synthesis, derivatives of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine have been explored for their biological activities. For example, synthesized compounds have shown promising antibacterial properties, suggesting potential applications in the development of new antimicrobial agents (Harutyunyan et al., 2015). This underscores the relevance of such compounds in medicinal chemistry and drug discovery efforts.
Antimycobacterial and Antioxidant Properties
Further research has extended to the synthesis of novel derivatives with potent antimycobacterial activity, demonstrating the compound's role in addressing global health challenges such as tuberculosis (Elumalai et al., 2013). Additionally, studies have also highlighted its derivatives' antioxidant properties, opening avenues for the development of therapeutic agents with potential benefits in oxidative stress-related conditions (Cahyana et al., 2020).
Mécanisme D'action
While the specific mechanism of action for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is not explicitly mentioned in the retrieved sources, compounds of a similar structure have been used as mTOR kinase and PI3 kinase inhibitors . These compounds play a role in treating mTOR-related diseases, PI3K-related diseases, and hSMG-1-related diseases .
Safety and Hazards
The toxicity and hazards of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have not been extensively studied. During use and handling, general laboratory safety procedures should be followed, including wearing appropriate personal protective equipment such as gloves, goggles, and lab coats. Exposure to skin and eyes should be avoided, and it should be kept away from sources of heat and fire .
Propriétés
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXITQCDMMYFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)Cl)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)

![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)
![propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B1430033.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride](/img/structure/B1430035.png)

![5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1430037.png)




![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B1430043.png)